molecular formula C13H12Cl2N2 B15352292 4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine

4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine

Cat. No.: B15352292
M. Wt: 267.15 g/mol
InChI Key: QQLKFHZRZDELDQ-UHFFFAOYSA-N
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Description

4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine is a chemical compound with the molecular formula C₁₂H₁₂Cl₂N₃ It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to benzene and pyridine, but with two nitrogen atoms at positions 1 and 3 in the ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine typically involves a multi-step reaction process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyrimidine in the presence of a palladium catalyst. The reaction conditions usually require a base, such as sodium carbonate, and a solvent, such as toluene or water, under reflux conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor and conditions depends on factors such as yield, purity, and cost-effectiveness. The use of high-throughput screening methods and optimization of reaction parameters can help achieve higher yields and better quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine can undergo various types of chemical reactions, including oxidation, reduction, substitution, and coupling reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or amines.

  • Coupling Reactions: Suzuki-Miyaura cross-coupling reactions are commonly employed, using palladium catalysts and boronic acids.

Major Products Formed: The major products formed from these reactions include various derivatives of pyrimidine, such as substituted pyrimidines, pyrimidinones, and other heterocyclic compounds.

Scientific Research Applications

Chemistry: In chemistry, 4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine is used as a building block for the synthesis of more complex molecules. It can be employed in the development of new pharmaceuticals, agrochemicals, and materials.

Biology: In biological research, this compound can be used as a probe or inhibitor in studies involving enzymes and receptors. Its derivatives may be explored for their potential biological activities, such as antimicrobial, antiviral, or anticancer properties.

Medicine: In the medical field, derivatives of this compound may be investigated for their therapeutic potential. They could be used in the development of new drugs for treating various diseases, including infections, inflammation, and cancer.

Industry: In industry, this compound can be used in the production of dyes, pigments, and other chemical products. Its derivatives may also find applications in the manufacturing of electronic materials and coatings.

Mechanism of Action

The mechanism by which 4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine exerts its effects depends on its specific application. For example, in the case of enzyme inhibition, the compound may bind to the active site of the enzyme, preventing its normal function. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • 4,6-Dichloro-2-(propylthio)pyrimidine-5-amine

  • 4,6-Dichloro-2-propylsulfanyl-pyrimidin-5-ylamine

  • Ticagrelor intermediates

Uniqueness: 4,6-Dichloro-5-(4-propan-2-ylphenyl)pyrimidine is unique in its structure and potential applications compared to similar compounds. Its specific arrangement of chlorine atoms and the presence of the propan-2-yl group on the phenyl ring contribute to its distinct chemical properties and reactivity.

Properties

Molecular Formula

C13H12Cl2N2

Molecular Weight

267.15 g/mol

IUPAC Name

4,6-dichloro-5-(4-propan-2-ylphenyl)pyrimidine

InChI

InChI=1S/C13H12Cl2N2/c1-8(2)9-3-5-10(6-4-9)11-12(14)16-7-17-13(11)15/h3-8H,1-2H3

InChI Key

QQLKFHZRZDELDQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl

Origin of Product

United States

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